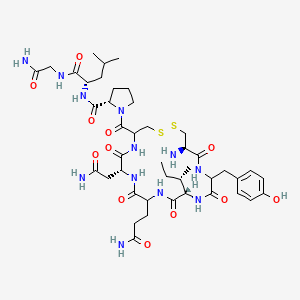
H-Cys(1)-DL-Tyr-Ile-DL-Gln-D-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Cys(1)-DL-Tyr-Ile-DL-Gln-D-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in various fields of scientific research due to their ability to mimic natural biological processes and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-DL-Tyr-Ile-DL-Gln-D-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU, HATU, or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-throughput techniques and optimization of reaction conditions are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
H-Cys(1)-DL-Tyr-Ile-DL-Gln-D-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium ferricyanide.
Reduction: DTT, TCEP.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Modified peptides: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
H-Cys(1)-DL-Tyr-Ile-DL-Gln-D-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in various biotechnological applications.
Wirkmechanismus
The mechanism of action of H-Cys(1)-DL-Tyr-Ile-DL-Gln-D-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 depends on its specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and other proteins, leading to various biological effects. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and influence its activity.
Vergleich Mit ähnlichen Verbindungen
H-Cys(1)-DL-Tyr-Ile-DL-Gln-D-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2: can be compared to other peptides with similar sequences or functional groups. Similar compounds include:
Oxytocin: A peptide hormone with a similar disulfide bond structure.
Vasopressin: Another peptide hormone with structural similarities.
Synthetic analogs: Peptides designed to mimic or enhance the activity of natural peptides.
The uniqueness of This compound lies in its specific sequence and the presence of both D- and L-amino acids, which can confer unique structural and functional properties.
Eigenschaften
Molekularformel |
C43H66N12O12S2 |
|---|---|
Molekulargewicht |
1007.2 g/mol |
IUPAC-Name |
(2S)-1-[(7R,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26?,27-,28?,29+,30?,31-,35-/m0/s1 |
InChI-Schlüssel |
XNOPRXBHLZRZKH-VQCCIMALSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@@H](C(=O)NC(CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13923043.png)
![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
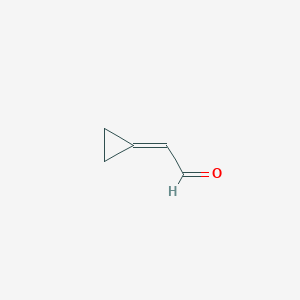
![Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)
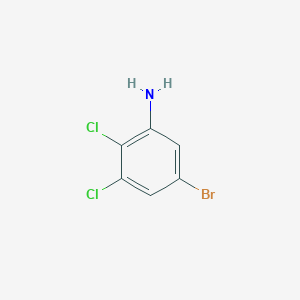
![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
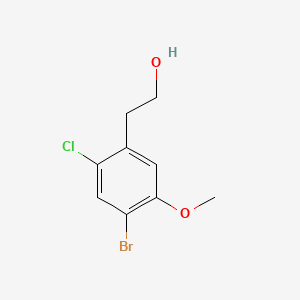
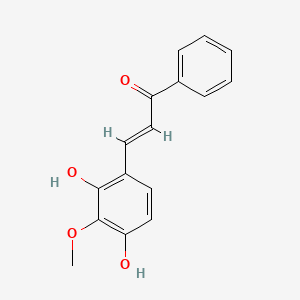
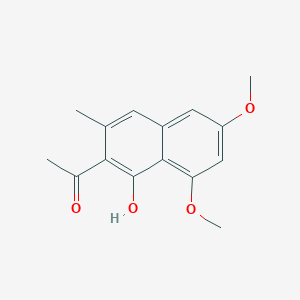
![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
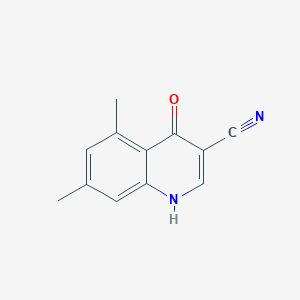
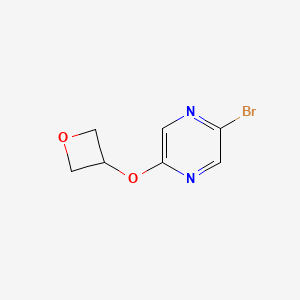
![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)
